

An In-depth Technical Guide to the Physical Properties of Ammonium Iodide Crystals

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Compound of Interest

Compound Name: Azane;hydroiodide

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This guide provides a comprehensive overview of the key physical properties of ammonium iodide (NH_4I) crystals. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for the determination of these properties are also included to support laboratory research and development.

General Characteristics

Ammonium iodide is an inorganic salt that typically appears as colorless cubic crystals or a white crystalline powder.[1][2] It is an odorless compound with a sharp, saline taste.[1] Due to its hygroscopic nature, it readily absorbs moisture from the air.[3] Furthermore, ammonium iodide is sensitive to light and air; exposure can cause it to turn yellow or brown due to the liberation of iodine.[1]

Quantitative Physical Properties

The key physical properties of ammonium iodide are summarized in the tables below for quick reference.

Table 1: Crystallographic and Structural Data

Property	Value	Reference
Crystal System	Cubic	[1]
Space Group	Fm-3m	[1]
Space Group Number	225	[1]
Lattice Constant (a)	7.199 Å	[1]

Table 2: Thermodynamic and Physical Constants

Property	Value	Conditions	Reference
Molar Mass	144.94 g/mol	[2]	
Density	2.51 g/cm ³	[2]	
Melting Point	551 °C (sublimes)	[1][2]	
Boiling Point	235 °C	in vacuum	[2]
Vapor Pressure	1 mm Hg	210.9 °C	[1]
Refractive Index	1.7031	[1]	

Table 3: Solubility Data

Solvent	Solubility	Temperature	Reference
Water	155 g/100 mL	0 °C	[2]
172 g/100 mL	20 °C	[2]	
250 g/100 mL	100 °C	[2]	
Ethanol	Soluble	[2]	
Methanol	Soluble	[3]	
Acetone	Soluble	[3]	
Glycerol	Soluble	[3]	
Diethyl Ether	Slightly soluble	[3]	

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of ammonium iodide crystals.

The crystal structure of ammonium iodide is determined using single-crystal or powder X-ray diffraction.

- **Principle:** X-rays are diffracted by the electron clouds of the atoms in a crystalline solid. The resulting diffraction pattern is characteristic of the crystal lattice structure. By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions and atomic arrangement can be elucidated.
- **Instrumentation:** A diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation), a goniometer for sample orientation, and a detector.
- **Sample Preparation:** A high-quality, single crystal of ammonium iodide is mounted on a goniometer head. For powder diffraction, the crystalline sample is finely ground to a homogenous powder.
- **Data Collection:** The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. For powder samples, a range of 2 θ

angles is scanned.

- **Data Analysis:** The diffraction data is processed to determine the unit cell parameters, space group, and atomic coordinates. This is often achieved using specialized software that can solve and refine the crystal structure. For instance, high-pressure studies on ammonium iodide have been conducted using in situ synchrotron X-ray diffraction to investigate phase transitions.^[4]

The melting point of ammonium iodide is determined with the observation that it sublimes at its melting temperature. Differential Scanning Calorimetry (DSC) is a suitable technique for this analysis.

- **Principle:** DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting result in an endothermic peak on the DSC thermogram, from which the melting temperature can be determined.
- **Instrumentation:** A Differential Scanning Calorimeter with a furnace, sample and reference pans, and a temperature controller.
- **Sample Preparation:** A small, accurately weighed amount of ammonium iodide is placed in an aluminum or gold crucible. Due to its hygroscopic nature, it is crucial to handle the sample in a dry environment and use a hermetically sealed pan to prevent water absorption.
- **Experimental Conditions:**
 - **Temperature Program:** A linear heating rate is applied, typically in the range of 5-20 °C/min.
 - **Purge Gas:** An inert gas, such as nitrogen or argon, is used to purge the sample chamber to prevent oxidation.
- **Data Analysis:** The onset temperature of the endothermic peak in the DSC curve is taken as the melting point. The enthalpy of fusion can be calculated from the area of the peak.

The density of ammonium iodide crystals can be determined using the pycnometer method.

- Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., distilled water), and then with the solid sample and the reference liquid, the volume of the solid can be determined, and thus its density.
- Instrumentation: A pycnometer, an analytical balance, and a temperature-controlled water bath.
- Procedure:
 - The mass of the clean, dry pycnometer is measured.
 - The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.
 - A known mass of ammonium iodide crystals is placed in the empty pycnometer.
 - The pycnometer containing the sample is then filled with a liquid in which the sample is insoluble, and the total mass is measured.
- Calculation: The density is calculated by dividing the mass of the ammonium iodide sample by the volume of water it displaces.

The solubility of ammonium iodide in a solvent like water at different temperatures can be determined by preparing saturated solutions.

- Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature. By determining the concentration of the solute in a saturated solution, the solubility at that temperature can be found.
- Instrumentation: Temperature-controlled water bath/shaker, analytical balance, volumetric flasks, and filtration apparatus.
- Procedure:
 - An excess amount of ammonium iodide is added to a known volume of the solvent in a sealed flask.

- The flask is placed in a temperature-controlled shaker and agitated for a prolonged period to ensure equilibrium is reached and a saturated solution is formed.
- A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and its concentration is determined. This can be done by gravimetric analysis (evaporating the solvent and weighing the residue) or by titration.
- This process is repeated at various temperatures to construct a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a crystalline solid such as ammonium iodide.

Caption: Workflow for Physical Property Characterization of Ammonium Iodide.

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